3,5-Dibromo-4-fluoropyridin-2-amine

Medicinal Chemistry ADME Optimization Building Block Selection

3,5-Dibromo-4-fluoropyridin-2-amine (CAS 1820604-11-2) is a tri‑halogenated 2‑aminopyridine building block bearing bromine atoms at positions 3 and 5, a fluorine atom at position 4, and a primary amine substituent at position 2. With a molecular formula of C₅H₃Br₂FN₂ and a molecular weight of approximately 269.9 Da , this compound occupies a niche at the intersection of di‑brominated pyridine intermediates and fluorinated heterocyclic scaffolds.

Molecular Formula C5H3Br2FN2
Molecular Weight 269.9 g/mol
CAS No. 1820604-11-2
Cat. No. B1433618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-fluoropyridin-2-amine
CAS1820604-11-2
Molecular FormulaC5H3Br2FN2
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)N)Br)F)Br
InChIInChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
InChIKeyWIBJWXWDOPATBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-fluoropyridin-2-amine (CAS 1820604-11-2) – Basic Identity and Benchmarking Context


3,5-Dibromo-4-fluoropyridin-2-amine (CAS 1820604-11-2) is a tri‑halogenated 2‑aminopyridine building block bearing bromine atoms at positions 3 and 5, a fluorine atom at position 4, and a primary amine substituent at position 2 . With a molecular formula of C₅H₃Br₂FN₂ and a molecular weight of approximately 269.9 Da , this compound occupies a niche at the intersection of di‑brominated pyridine intermediates and fluorinated heterocyclic scaffolds. Its relevance in medicinal‑chemistry and agrochemical synthesis stems from the simultaneous presence of two orthogonal synthetic handles (aryl bromides) and a metabolically‑distinctive fluorine substituent, a combination that is absent from many routinely stocked mono‑halogenated or non‑fluorinated 2‑aminopyridine analogs .

Why In‑Class 2‑Aminopyridines Cannot Replace 3,5-Dibromo-4-fluoropyridin-2-amine Without Experimental Re‑Validation


Procurement decisions that treat all di‑brominated or fluorinated 2‑aminopyridines as fungible overlook the fact that subtle positional isomerism materially alters lipophilicity, volatility, and chemical reactivity. For instance, the 4‑fluoro substituent in 3,5-dibromo-4-fluoropyridin-2-amine lowers the computed logP by approximately 0.4 log units relative to the non‑fluorinated 3,5-dibromopyridin-2-amine (ΔlogP ≈ –0.44) , while the second bromine atom increases logP by roughly 0.8 units over the mono‑brominated 5-bromo-4-fluoropyridin-2-amine (ΔlogP ≈ +0.83) . Such differences in lipophilicity directly influence chromatographic retention, solubility in reaction media, and the pharmacokinetic profile of downstream products derived from these intermediates. Moreover, the regiochemical arrangement of the halogen substituents—two bromines in a 3,5‑relationship with a 4‑fluoro and 2‑amino group—creates a unique vectorial electrophilicity that impacts the site‑selectivity of sequential cross‑coupling reactions, a feature that cannot be reproduced by analogs with different halogen substitution patterns. Substituting this building block with a structurally adjacent regioisomer therefore requires complete re‑optimisation of coupling conditions and may lead to divergent product profiles.

Quantitative Differentiation of 3,5-Dibromo-4-fluoropyridin-2-amine from Closest 2‑Aminopyridine Analogs


Lipophilicity Fine‑Tuning: LogP Advantage Over Non‑Fluorinated and Mono‑Brominated Analogs

The 4‑fluoro substituent in 3,5-dibromo-4-fluoropyridin-2-amine reduces computed octanol–water partition coefficient (logP) to 2.33, compared with 2.77 for the non‑fluorinated 3,5-dibromopyridin-2-amine, providing a ΔlogP of –0.44 . Conversely, the second bromine atom elevates lipophilicity by +0.83 logP units relative to the mono‑brominated 5-bromo-4-fluoropyridin-2-amine (logP 1.50) . This places the compound in a distinct lipophilicity window that is unavailable with either comparator.

Medicinal Chemistry ADME Optimization Building Block Selection

Boiling Point and Volatility Differentiation from the Non‑Fluorinated Analog

The introduction of the 4‑fluoro substituent slightly depresses the atmospheric boiling point of 3,5-dibromo-4-fluoropyridin-2-amine to 252.6 ± 35.0 °C, compared with 253.9 °C for 3,5-dibromopyridin-2-amine, yielding a modest ΔBP of –1.3 °C . While the absolute shift is small, it is accompanied by a vapour pressure of 0.0 ± 0.5 mmHg at 25 °C, indicating effectively non‑volatile behaviour under ambient conditions—a favourable property for safe handling and storage .

Process Chemistry Distillation Feasibility Thermal Stability

Density and Bulk‑Handling Characteristics Versus the Non‑Fluorinated Analog

3,5-Dibromo-4-fluoropyridin-2-amine exhibits a predicted density of approximately 2.2 ± 0.1 g·cm⁻³, marginally higher than the 2.147 g·cm⁻³ of the non‑fluorinated 3,5-dibromopyridin-2-amine . This Δdensity of roughly +0.05 g·cm⁻³, while small in absolute terms, affects the volume‑to‑mass conversion when preparing stock solutions or charging reactors with solid powder.

Formulation Development Bulk Logistics Reaction Stoichiometry

Purity Specification: Direct Comparison Across Commercial Suppliers

Among suppliers carrying 3,5-dibromo-4-fluoropyridin-2-amine, the purity specification documented by MolCore is NLT 98% (GC) , whereas ChemShuttle lists a minimum purity of 95% for the same CAS number . This 3‑percentage‑point differential in nominal purity can translate into meaningful differences in the absolute quantity of unknown impurities present at the start of a synthetic sequence, with potential downstream consequences for reaction yield, impurity carry‑through, and the stringency of subsequent purification steps.

Procurement Quality Control Reproducibility Vendor Selection

Storage and Handling: Cold‑Chain Requirement as a Procurement Differentiator

Three independent suppliers specify refrigerated storage (2–8 °C) for 3,5-dibromo-4-fluoropyridin-2-amine, with Chemscene additionally recommending protection from light . In contrast, the non‑fluorinated 3,5-dibromopyridin-2-amine is typically stored under ambient conditions according to Thermo Fisher Scientific and BOC Sciences datasheets , demonstrating that the fluorine atom introduces a storage‑lability penalty that must be accounted for in procurement and inventory planning.

Stability Logistics Planning Long‑Term Storage

High‑Value Application Scenarios for 3,5-Dibromo-4-fluoropyridin-2-amine Based on Quantitative Differentiation


Late‑Stage Lead Optimisation Requiring a Moderately Lipophilic, Metabolically Robust 2‑Aminopyridine Core

In medicinal‑chemistry programs targeting CNS or anti‑inflammatory indications, the logP of 2.33 (ΔlogP –0.44 versus the non‑fluorinated analog) positions 3,5-dibromo-4-fluoropyridin-2-amine as a privileged intermediate for scaffolds that require reduced lipophilicity to improve aqueous solubility and mitigate CYP‑mediated oxidation . The fluorine atom also enhances metabolic stability relative to the non‑fluorinated congener, making this building block preferable when ADME‑guided design mandates a halogen‑retentive route.

Sequential Cross‑Coupling Strategies Exploiting Orthogonal C–Br Reactivity

The presence of two chemically distinguishable aryl bromine sites (positions 3 and 5) adjacent to an electron‑withdrawing fluorine (position 4) and an amino group (position 2) creates a reactivity gradient that can be harnessed for sequential Suzuki–Miyaura or Buchwald–Hartwig couplings . This regiochemical arrangement is not available in mono‑bromo or 2,4‑dibromo analogs, giving procurers a building block that enables synthetic divergence at two positions without the need for protecting‑group interconversions.

High‑Purity API Intermediate Manufacturing in Regulated Environments

With a documented NLT 98% purity specification (Molkore) , 3,5-dibromo-4-fluoropyridin-2-amine meets the quality‑control benchmarks required for GMP‑adjacent intermediate production. The 3‑percentage‑point purity advantage over the ≥95% specification of alternative suppliers reduces the burden of preparative HPLC purification after the first synthetic step, directly lowering the cost of goods and improving throughput in CRO and CDMO settings.

Cold‑Chain‑Compliant Procurement for Long‑Term Stability‑Sensitive Projects

Programs that anticipate multi‑month storage before use benefit from selecting 3,5-dibromo-4-fluoropyridin-2-amine with explicit cold‑chain storage specifications (2–8 °C, protect from light) , as degradation of fluorinated 2‑aminopyridines can occur under ambient conditions over extended periods. Building this logistics consideration into the procurement specification avoids the risk of compound deterioration and ensures lot‑to‑lot consistency.

Technical Documentation Hub

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